Pefurazoate
Overview
Description
Pent-4-en-1-yl 2-[(2-furylmethyl)(imidazol-1-ylcarbonyl)amino]butanoate is a carboxylic ester obtained by formal condensation of the carboxy group of 2-[(2-furylmethyl)(imidazol-1-ylcarbonyl)amino]butanoic acid with the hydroxy group of pent-4-en-1-ol. It is a N-acylimidazole, a member of furans, a carboxylic ester and an olefinic compound.
Mechanism of Action
Target of Action
Pefurazoate primarily targets the enzyme sterol 14α-demethylase (EC 1.14.13.70) . This enzyme plays a crucial role in the biosynthesis of ergosterol, a key component of fungal cell membranes .
Mode of Action
This compound acts as an inhibitor of sterol 14α-demethylase . By inhibiting this enzyme, this compound disrupts the biosynthesis of ergosterol, leading to a deficiency of ergosterol in the fungal cell membrane . This disruption in turn affects the integrity and function of the cell membrane, thereby inhibiting the growth and reproduction of fungi .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the ergosterol biosynthesis pathway . Ergosterol is vital for maintaining the fluidity and integrity of fungal cell membranes. By inhibiting sterol 14α-demethylase, this compound prevents the conversion of lanosterol to ergosterol, leading to a disruption in the ergosterol biosynthesis pathway . This disruption can have downstream effects on the function and viability of the fungal cell .
Result of Action
The inhibition of ergosterol biosynthesis by this compound results in a deficiency of ergosterol in the fungal cell membrane . This leads to changes in the membrane’s properties, disrupting its function and structure . As a result, the growth and reproduction of the fungi are inhibited, preventing the spread of fungal diseases .
Biochemical Analysis
Biochemical Properties
Pefurazoate interacts with various enzymes and proteins in biochemical reactions. It is an inhibitor of the enzyme sterol 14α-demethylase (EC 1.14.13.70) . This enzyme is involved in the biosynthesis of sterols, which are essential components of fungal cell membranes .
Cellular Effects
This compound affects various types of cells and cellular processes. It prevents the formation of germ tubes and hyphae, structures that are crucial for the growth and development of fungi . The level of activity of this compound is not affected by temperature .
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with biomolecules and changes in gene expression. By inhibiting sterol 14α-demethylase, this compound disrupts the biosynthesis of sterols, leading to alterations in the structure and function of the fungal cell membrane .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound shows stability and long-term effects on cellular function. It is slightly unstable in alkaline media and to sunlight, with about 1% decomposition after 90 days at 40 °C .
Metabolic Pathways
This compound is involved in the sterol biosynthesis pathway by inhibiting the enzyme sterol 14α-demethylase . This could affect metabolic flux or metabolite levels in the cells of the fungi it targets.
Properties
IUPAC Name |
pent-4-enyl 2-[furan-2-ylmethyl(imidazole-1-carbonyl)amino]butanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O4/c1-3-5-6-11-25-17(22)16(4-2)21(13-15-8-7-12-24-15)18(23)20-10-9-19-14-20/h3,7-10,12,14,16H,1,4-6,11,13H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBTYBAGIHOISOQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)OCCCC=C)N(CC1=CC=CO1)C(=O)N2C=CN=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4057920 | |
Record name | Pefurazoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4057920 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
101903-30-4 | |
Record name | Pefurazoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=101903-30-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pefurazoate [ISO:BSI] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101903304 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pefurazoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4057920 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PEFURAZOATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VX45582AWM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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